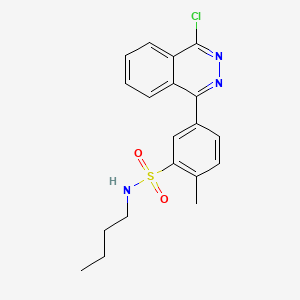

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

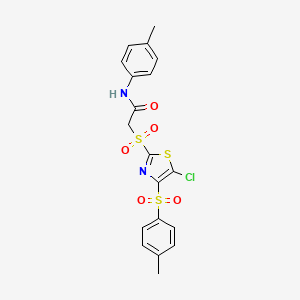

The synthesis of benzenesulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides or other related precursors. For instance, paper describes the synthesis of benzenesulfonamide derivatives by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid. Similarly, paper outlines a two-step synthetic process for N-benzyl-4-methylbenzenesulfonamides, starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation. These methods could potentially be adapted for the synthesis of "N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

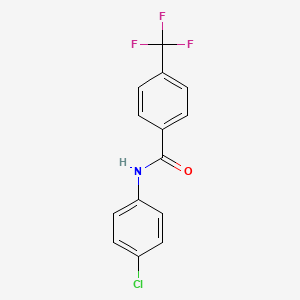

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups. In paper , the crystal structure of a substituted benzenesulfonamide is determined using X-ray diffraction, revealing an orthorhombic space group and specific cell parameters. This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

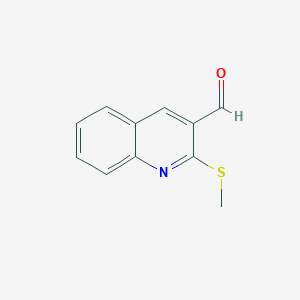

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including oxidation and substitution. Paper discusses the oxidation of alcohols to carbonyl compounds using N-tert-butylbenzenesulfenamide as a catalyst. This reaction proceeds via the formation of an intermediate species, which then oxidizes the alcohol in the presence of potassium carbonate. Such reactions highlight the versatility of benzenesulfonamides as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. These compounds are generally lipophilic, as indicated by paper , where N-butylbenzenesulfonamide is described as rapidly distributing to the brain. The metabolic stability of these compounds can be affected by the substitution pattern on the benzene ring, as seen in paper , where certain moieties increased the metabolic stability of the compounds. These properties are important for the development of pharmaceutical agents, as they affect the compound's distribution, metabolism, and excretion in the body.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is a compound with growing interest in various scientific research areas due to its unique chemical properties. Its synthesis involves complex chemical reactions that contribute to its structural uniqueness. For example, studies on similar sulfonamide compounds have provided insights into their synthesis and structural characterization, highlighting their potential in drug development and as intermediates in chemical reactions (Cheng De-ju, 2015).

Antibacterial and Enzyme Inhibition Potentials

Research has shown that N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, a class of compounds similar to N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide, possess potent antibacterial properties against various bacterial strains. Additionally, these compounds have been found to exhibit moderate to weak enzyme inhibitory activities, suggesting their potential applications in addressing bacterial infections and studying enzyme-related biological processes (M. Abbasi et al., 2015).

Anticancer Properties through Apoptosis and Autophagy

The anticancer effects of dibenzenesulfonamides have been explored through their ability to induce apoptosis and autophagy pathways in cancer cells. This research underscores the potential of compounds like N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide in the development of new anticancer drug candidates. These compounds not only trigger cell death mechanisms but also show promise in inhibiting carbonic anhydrase isoenzymes, which play a role in tumor growth and survival (H. Gul et al., 2018).

Environmental Persistence and Impact

The environmental detection of N-butylbenzenesulfonamide, a compound structurally related to N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide, raises concerns about its persistence and potential impact. Studies have focused on its presence in landfill leachate and the risks it may pose to public health. This research emphasizes the need for further examination of the environmental and health impacts of such compounds, considering their widespread use and detection in various settings (P. Duffield et al., 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-3-4-11-21-26(24,25)17-12-14(10-9-13(17)2)18-15-7-5-6-8-16(15)19(20)23-22-18/h5-10,12,21H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNGFXQIFGNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2549398.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)

![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2549402.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549413.png)

![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)